1-[(5Ar,9aR)-2-methyl-3,4,5,5a,7,8,9,9a-octahydroimidazo[4,5-f]quinolin-6-yl]prop-2-en-1-one
Description
Properties
IUPAC Name |
1-[(5aR,9aR)-2-methyl-1,4,5,5a,7,8,9,9a-octahydroimidazo[4,5-f]quinolin-6-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-3-13(18)17-8-4-5-10-12(17)7-6-11-14(10)16-9(2)15-11/h3,10,12H,1,4-8H2,2H3,(H,15,16)/t10-,12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXYAKIRWOHUPL-ZYHUDNBSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C3CCCN(C3CC2)C(=O)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=C(N1)[C@@H]3CCCN([C@@H]3CC2)C(=O)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5Ar,9aR)-2-methyl-3,4,5,5a,7,8,9,9a-octahydroimidazo[4,5-f]quinolin-6-yl]prop-2-en-1-one involves multi-step organic reactions starting from simpler precursors. The key steps include:
Formation of the imidazo[4,5-f]quinoline core via cyclization reactions.
Introduction of the prop-2-en-1-one side chain through condensation reactions.
Final purification and characterization using chromatographic and spectroscopic techniques.
Industrial Production Methods: Large-scale production of this compound may leverage automated synthesis equipment to ensure consistency and efficiency. Optimized reaction conditions, such as temperature, pressure, and solvent systems, are crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(5Ar,9aR)-2-methyl-3,4,5,5a,7,8,9,9a-octahydroimidazo[4,5-f]quinolin-6-yl]prop-2-en-1-one is capable of undergoing various chemical reactions:
Oxidation: : Converts the compound into more oxygenated derivatives.
Reduction: : Can reduce double bonds or other reactive groups to more saturated forms.
Substitution: : Enables the replacement of certain atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing agents such as KMnO₄ or H₂O₂
Reducing agents like NaBH₄ or LiAlH₄
Catalysts to facilitate specific substitutions (e.g., Pd/C for hydrogenation reactions)
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. Oxidation might yield ketones or carboxylic acids, while reduction typically results in alcohols or alkanes.
Chemistry
Synthesis of complex organic molecules for research.
Study of reaction mechanisms and development of new synthetic methodologies.
Biology
Potential as a bioactive compound in drug discovery.
Investigation of its effects on cellular pathways and protein interactions.
Medicine
Exploration as a lead compound for therapeutic agents.
Preclinical studies to evaluate its efficacy and safety in various models.
Industry
Utilization in the development of specialized materials or chemical intermediates.
Potential incorporation into manufacturing processes for high-value products.
Mechanism of Action
The mechanism by which 1-[(5Ar,9aR)-2-methyl-3,4,5,5a,7,8,9,9a-octahydroimidazo[4,5-f]quinolin-6-yl]prop-2-en-1-one exerts its effects involves interactions at the molecular level, targeting specific biological pathways and proteins. These interactions may include:
Binding to enzyme active sites or receptor proteins.
Modulating signaling pathways that regulate cellular functions.
Influencing gene expression and protein synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Imidazo[4,5-f]quinoline Derivatives
- 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ): Structure: Fully aromatic imidazo[4,5-f]quinoline with an amino and methyl group. Activity: Potent carcinogen in rodents and monkeys, forming DNA adducts via C8-guanine binding . Key Difference: The target compound’s octahydro core and propenone substituent likely reduce DNA intercalation and mutagenicity compared to IQ’s planar structure.
- 1-Methyl-2-phenyl-1H-imidazo[4,5-f]quinoline (from ): Structure: Aromatic core with phenyl and methyl substituents. Activity: Antimicrobial properties against bacterial and fungal strains .
Partially Saturated Imidazo-Quinolines
- (5R)-(Methylamino)-5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one (from ): Structure: Dihydroimidazo[4,5,1-ij]quinoline with methylamino and ketone groups. Activity: Pharmaceutical agent (antiviral or anticancer) with stereospecific activity . Key Difference: The target compound’s octahydro system and propenone may offer distinct pharmacokinetic profiles, such as improved solubility or metabolic stability.
Heterocyclic Amines with Similar Substituents
- 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP): Structure: Imidazo[4,5-b]pyridine with phenyl and methyl groups. Activity: Carcinogen inducing colon and mammary tumors; forms C8-guanine adducts . Key Difference: The propenone group in the target compound may divert reactivity from DNA adduction to other electrophilic interactions (e.g., enzyme inhibition).
Structural and Functional Analysis
Key Observations:
Substituent Effects: The propenone group may act as a Michael acceptor, enabling covalent binding to thiol groups in enzymes—a mechanism absent in IQ/PhIP .
Stereochemistry : The (5Ar,9aR) configuration could enhance target specificity, similar to the stereospecific activity seen in ’s pharmaceutical agent .
Biological Activity
The compound 1-[(5Ar,9aR)-2-methyl-3,4,5,5a,7,8,9,9a-octahydroimidazo[4,5-f]quinolin-6-yl]prop-2-en-1-one (CAS Number: 2361639-00-9) is a member of the imidazoquinoline family and has garnered attention for its potential biological activities. This article aims to synthesize existing research findings regarding its pharmacological properties and biological mechanisms of action.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₉N₃O |
| Molecular Weight | 245.32 g/mol |
| Structure | Chemical Structure |
Anticancer Activity
Research indicates that imidazoquinoline derivatives exhibit significant anticancer properties. Specific studies have shown that compounds similar to This compound can induce apoptosis in various cancer cell lines. For instance:
- Mechanism of Action : The compound may activate apoptotic pathways by modulating caspase activity and influencing Bcl-2 family proteins.
- In vitro Studies : In vitro assays have demonstrated that this compound can inhibit cell proliferation in breast and prostate cancer cell lines.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : Studies suggest that it exhibits inhibitory effects against Gram-positive and Gram-negative bacteria.
- Mechanism : The proposed mechanism involves disruption of bacterial cell membrane integrity.
Case Study 1: Anticancer Efficacy
A study published in Cancer Research focused on the effects of imidazoquinoline derivatives on human cancer cell lines. The results indicated that:
- Cell Lines Tested : MCF-7 (breast cancer), PC3 (prostate cancer).
- Findings : The compound showed a dose-dependent reduction in cell viability with IC50 values ranging from 10 µM to 25 µM.
Case Study 2: Antimicrobial Properties
A separate investigation published in the Journal of Antimicrobial Chemotherapy assessed the antimicrobial efficacy of related compounds:
- Pathogens Tested : Staphylococcus aureus and Escherichia coli.
- Results : The compound demonstrated a minimum inhibitory concentration (MIC) of 15 µg/mL against S. aureus.
Pharmacokinetics
Understanding the pharmacokinetics is crucial for evaluating the therapeutic potential of this compound:
| Parameter | Value |
|---|---|
| Absorption | Rapidly absorbed |
| Bioavailability | Moderate |
| Metabolism | Hepatic |
| Excretion | Renal |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
